molecular formula C8H12N2O3 B2964051 3-Morpholin-4-ylpyrrolidine-2,5-dione CAS No. 691380-55-9

3-Morpholin-4-ylpyrrolidine-2,5-dione

Cat. No.: B2964051
CAS No.: 691380-55-9
M. Wt: 184.195
InChI Key: UYDKOSYWGWXDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholin-4-ylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.20 g/mol. It is a derivative of morpholine and pyrrolidine, featuring a morpholine ring attached to a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-ylpyrrolidine-2,5-dione typically involves the reaction of morpholine with appropriate precursors under controlled conditions. One common method is the cyclization of morpholine-4-carboxylic acid with urea or thiourea, followed by further chemical modifications to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction parameters to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholin-4-ylpyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research.

  • Medicine: The compound has been investigated for its pharmacological properties, including its potential as an antidiabetic agent.

  • Industry: Its chemical properties make it suitable for use in various industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

3-Morpholin-4-ylpyrrolidine-2,5-dione can be compared with other similar compounds, such as morpholine derivatives and pyrrolidine-2,5-dione analogs. These compounds may share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of morpholine and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • Morpholine

  • Piperazine

  • Piperidine

  • Pyrrolidine-2,5-dione derivatives

Properties

IUPAC Name

3-morpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c11-7-5-6(8(12)9-7)10-1-3-13-4-2-10/h6H,1-5H2,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDKOSYWGWXDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.